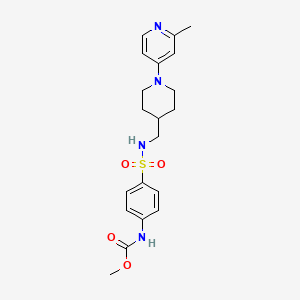

methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of several functional groups, including a carbamate, sulfamoyl, and piperidine moiety

Properties

IUPAC Name |

methyl N-[4-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S/c1-15-13-18(7-10-21-15)24-11-8-16(9-12-24)14-22-29(26,27)19-5-3-17(4-6-19)23-20(25)28-2/h3-7,10,13,16,22H,8-9,11-12,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOUEBUYVMODQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(2-Methylpyridin-4-yl)piperidin-4-ylmethanamine

This intermediate is synthesized via reductive amination or nucleophilic substitution, with 1-(2-methylpyridin-4-yl)piperidin-4-one as a precursor. A representative protocol involves:

Step 1: Synthesis of 1-(2-Methylpyridin-4-yl)piperidin-4-one

- Reagents : 4-Bromo-2-methylpyridine, piperidin-4-one, Pd(PPh₃)₄, tributyl(1-ethoxyvinyl)stannane.

- Conditions : Toluene, 80°C, inert atmosphere.

- Yield : 44% after column chromatography.

Step 2: Reductive Amination to Piperidin-4-ylmethanamine

Sulfamoyl-Linked Phenylcarbamate Intermediate

The phenylcarbamate moiety is introduced via carbamoylation of 4-aminophenyl sulfonamide:

Step 1: Sulfonylation of 4-Aminophenol

- Reagents : Sulfuryl chloride, 4-aminophenol, pyridine.

- Conditions : Dichloromethane, 0°C to room temperature.

- Yield : 85–90%.

Step 2: Carbamoylation with Methyl Chloroformate

- Reagents : Methyl chloroformate, triethylamine.

- Conditions : Tetrahydrofuran (THF), 0°C to reflux.

- Yield : 78–82%.

Final Coupling Strategies

Sulfamoyl Coupling with Piperidine Derivative

The critical C–N bond formation between the sulfamoylphenylcarbamate and piperidin-4-ylmethanamine is achieved via nucleophilic substitution:

Reaction Protocol

Mechanistic Insight : The reaction proceeds via deprotonation of the primary amine, followed by nucleophilic attack on the electrophilic sulfur in the sulfamoyl group.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies highlight DMF as optimal due to its high polarity and ability to solubilize both aromatic and amine components. Alternative solvents (e.g., THF, dioxane) result in lower yields (<70%) due to poor intermediate solubility.

Temperature and Catalytic Effects

Elevated temperatures (80–100°C) accelerate the coupling reaction but risk decomposition of the pyridine moiety. Catalytic Pd(PPh₃)₄ improves yields in Stille coupling steps for pyridine intermediates.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its complex structure and functional groups.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-4-piperidinyl)piperazine: A compound with a similar piperidine moiety.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-: Another compound with similar functional groups.

Uniqueness

Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, a complex organic compound, has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 402.51 g/mol. The structure features a carbamate moiety linked to a sulfamoyl group and a piperidine derivative, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfamoyl group may enhance its binding affinity to specific targets, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular signaling.

Antitumor Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with piperidine and pyridine moieties have shown inhibitory effects on cancer cell lines by targeting pathways such as BRAF(V600E) and EGFR .

| Compound Type | Target | Activity |

|---|---|---|

| Piperidine Derivatives | BRAF(V600E) | Inhibitory |

| Pyridine Derivatives | EGFR | Inhibitory |

Antimicrobial Activity

Research has also pointed towards the antimicrobial potential of compounds with similar structural features. Studies suggest that these compounds can inhibit bacterial growth, potentially serving as lead candidates for antibiotic development .

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of a related piperidine derivative against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent .

- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of related compounds against common pathogens. The results demonstrated significant inhibition zones, indicating robust antibacterial properties .

Research Findings

Several studies have focused on the structure-activity relationships (SAR) of similar compounds, highlighting the importance of functional groups in enhancing biological activity:

- Pyridine Substitution : The introduction of pyridine rings has been associated with increased potency against specific targets.

- Sulfamoyl Group : This moiety has been linked to improved solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves:

Sulfamoylation : Coupling the piperidinylmethylamine moiety to the phenyl ring via sulfamoyl linkage under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) .

Carbamate Formation : Reaction of the intermediate with methyl chloroformate at 0–5°C to prevent side reactions .

- Optimization : Key parameters include temperature control (<10°C during carbamate formation), stoichiometric ratios (1:1.2 for amine:chloroformate), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

- Techniques :

- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the piperidine and pyridine rings .

- LCMS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities (e.g., unreacted intermediates) .

- Conflict Resolution : Discrepancies in melting points or NMR shifts may arise from polymorphic forms. Use differential scanning calorimetry (DSC) and X-ray crystallography to validate crystalline phases .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data across studies?

- Case Example : If one study reports kinase inhibition (IC50 = 50 nM) while another shows no activity:

Replicate Assays : Use identical kinase isoforms (e.g., JAK2 vs. JAK3) and buffer conditions (pH, ATP concentration) .

Structural Validation : Confirm compound integrity post-assay via LCMS to rule out degradation .

Computational Docking : Compare binding poses in homology models to identify isoform-specific interactions .

Q. What methodologies are employed to study the compound’s mechanism of action when target proteins are unknown?

- Approaches :

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and mass spectrometry .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .

- SAR Expansion : Synthesize derivatives (e.g., replacing 2-methylpyridine with 3-chloropyridine) to correlate structural changes with activity shifts .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Framework :

Core Modifications : Vary the piperidine (e.g., 4-methyl vs. 4-ethyl) and pyridine (e.g., 2-methyl vs. 3-chloro) substituents .

Functional Group Swaps : Replace the carbamate with urea or amide groups to assess hydrogen-bonding requirements .

- Data Table :

Experimental Design & Data Analysis

Q. What strategies mitigate low yields during the sulfamoylation step?

- Solutions :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfamoyl bond formation .

- Solvent Optimization : Switch from DMF to dichloromethane for better amine activation .

- In Situ Monitoring : Use TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to track reaction progress and halt before byproduct formation .

Q. How do researchers address discrepancies in solubility data across different solvent systems?

- Protocol :

Standardized Measurements : Use nephelometry to quantify solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .

Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., logP = 2.5 suggests moderate hydrophobicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.